molecular formula C8H11ClN2O2 B3028225 Methyl 6-(aminomethyl)picolinate hydrochloride CAS No. 171670-23-8

Methyl 6-(aminomethyl)picolinate hydrochloride

Cat. No. B3028225
M. Wt: 202.64
InChI Key: QIDKZVAMKNKDAM-UHFFFAOYSA-N
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Description

“Methyl 6-(aminomethyl)picolinate hydrochloride” is a chemical compound with the CAS Number: 171670-23-8 . It has a molecular weight of 202.64 and its IUPAC name is methyl 6-(aminomethyl)-2-pyridinecarboxylate hydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “Methyl 6-(aminomethyl)picolinate hydrochloride” is 1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 6-(aminomethyl)picolinate hydrochloride” is a solid at room temperature . It has a molecular weight of 202.64 . The compound’s InChI key is QIDKZVAMKNKDAM-UHFFFAOYSA-N .

Scientific Research Applications

Analytical and Biochemical Applications

Methyl 6-(aminomethyl)picolinate hydrochloride is a compound of interest in the field of analytical chemistry and biochemistry, particularly in studies focusing on its interactions and effects within biological systems. Research has explored its potential applications ranging from serving as a ligand in complex formations to its role in biochemical pathways.

One notable application of similar picolinate compounds is in the development of analytical methods for determining antioxidant activity. The study by Munteanu and Apetrei (2021) presents a critical review of various tests used to determine antioxidant activity, emphasizing the significance of chemical reactions and spectrophotometry. Although the study does not specifically mention methyl 6-(aminomethyl)picolinate hydrochloride, it highlights the broader context of picolinate derivatives in antioxidant analysis, suggesting a potential area of application for methyl 6-(aminomethyl)picolinate hydrochloride in assessing antioxidant capacity and in the determination of antioxidant activities of complex samples (Munteanu & Apetrei, 2021).

Environmental Impact and Toxicology

The environmental impact and toxicology of picolinate derivatives have also been a subject of study, providing insight into the fate, dissipation, and effects of such compounds in ecosystems. Research into forestry-use pesticides, which includes compounds with picolinate structures, has been conducted to understand their movement through ecosystems and their potential effects on non-target species. This body of work, exemplified by studies from Neary, Bush, and Michael (1993), explores the environmental dynamics of picolinate derivatives, indicating an area where methyl 6-(aminomethyl)picolinate hydrochloride could be relevant, especially in terms of its environmental behavior and impact (Neary, Bush, & Michael, 1993).

Neuroprotective and Pharmacological Properties

Explorations into the neuroprotective and pharmacological properties of related compounds, such as tetrahydroisoquinolines, provide a foundation for investigating the therapeutic potential of methyl 6-(aminomethyl)picolinate hydrochloride. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives for various therapeutic activities, including cancer, malaria, and central nervous system disorders. This review suggests that derivatives of isoquinoline, which share structural similarities with picolinate derivatives, have significant potential in drug discovery for neuroprotective and therapeutic applications (Singh & Shah, 2017).

Safety And Hazards

“Methyl 6-(aminomethyl)picolinate hydrochloride” is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDKZVAMKNKDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(aminomethyl)picolinate hydrochloride

CAS RN

171670-23-8
Record name 2-Pyridinecarboxylic acid, 6-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171670-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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